molecular formula C10H16N2O4S B2580889 1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2361656-04-2

1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2580889
CAS No.: 2361656-04-2
M. Wt: 260.31
InChI Key: CEWXOEAXMOVUEN-UHFFFAOYSA-N
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Description

1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam rings that have gained significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is characterized by the presence of a morpholine-4-sulfonyl group and a prop-2-en-1-one moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as β-lactams or β-amino acids.

    Introduction of the Morpholine-4-sulfonyl Group: This step involves the sulfonylation of the azetidinone ring using morpholine-4-sulfonyl chloride under basic conditions.

    Addition of the Prop-2-en-1-one Moiety: The final step involves the addition of the prop-2-en-1-one group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted azetidinones with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in key biological processes, such as cell division and signal transduction.

    Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell cycle regulation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one stands out due to its unique combination of a morpholine-4-sulfonyl group and a prop-2-en-1-one moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(3-morpholin-4-ylsulfonylazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c1-2-10(13)11-7-9(8-11)17(14,15)12-3-5-16-6-4-12/h2,9H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWXOEAXMOVUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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